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Introduction
Psoralens, a class of naturally occurring furocoumarins, represent a cornerstone in the history

of photochemotherapy. Their journey from ancient remedies to highly specific, light-activated

drugs is a testament to centuries of observation and scientific inquiry. This technical guide

provides an in-depth exploration of the discovery, history, and mechanism of psoralens in

medicine, with a focus on the quantitative data, experimental protocols, and molecular

pathways that underpin their therapeutic applications.

Ancient Origins: The Empirical Use of Psoralen-
Containing Plants
The use of psoralens in medicine predates modern scientific understanding by millennia.

Ancient Egyptian and Indian civilizations independently discovered the therapeutic properties of

plants containing these photosensitizing compounds.

Ancient Egypt (c. 2000 BC): The Ebers Papyrus, one of the oldest medical texts, describes

the use of the juice of Ammi majus (Bishop's Weed) to treat patches of vitiligo. Patients

would ingest the plant extract and then expose their skin to sunlight, a rudimentary form of

what we now know as PUVA (Psoralen + UVA) therapy.[1][2][3][4]
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Ancient India (c. 1200-2000 BC): The Atharva Veda, an ancient Hindu scripture, mentions

the use of the seeds of the "Bavachee" plant (Psoralea corylifolia) in conjunction with

sunlight to treat "leucoderma" (vitiligo).[5]

These early uses were entirely empirical, relying on the observable phenomenon of sun-

induced repigmentation in the presence of these specific plant extracts.

The Scientific Era: Isolation, Characterization, and
the Birth of PUVA
The 20th century marked a paradigm shift in the understanding of psoralens, moving from

anecdotal use to rigorous scientific investigation.

Isolation and Chemical Identification
In the 1930s and 1940s, extensive research, particularly in Egypt, led to the isolation and

characterization of the active compounds from Ammi majus. The most important of these were

identified as 8-methoxypsoralen (8-MOP, also known as methoxsalen or xanthotoxin) and 5-

methoxypsoralen (5-MOP, also known as bergapten).[4][6]

The Advent of Modern Photochemotherapy (PUVA)
The 1970s witnessed the development of modern PUVA therapy. A pivotal moment was the

development of high-intensity artificial UVA light sources at Harvard in 1974.[7] This allowed for

controlled and precise dosing of UVA radiation, a significant advancement over the

unpredictable nature of sunlight. The term "PUVA" was coined to describe the combined use of

Psoralen and UVA light.[2][8] This breakthrough led to a surge in clinical research and the

establishment of PUVA as a mainstream dermatological treatment.

Mechanism of Action: From DNA Cross-linking to
Cell Signaling
The therapeutic effects of psoralens are primarily attributed to their photoactivation by UVA

light, leading to a cascade of cellular events.
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The Canonical Pathway: DNA Intercalation and Cross-
linking
The most well-characterized mechanism of action of psoralens involves their interaction with

DNA. Psoralens are planar molecules that intercalate between the base pairs of DNA,

particularly at 5'-TpA sites.[9] Upon activation by UVA radiation (320-400 nm), psoralens form

covalent bonds with pyrimidine bases (thymine and cytosine).[9] This can result in two types of

photoadducts:

Monoadducts: The psoralen molecule binds to a single pyrimidine base.

Diadducts (Interstrand Cross-links - ICLs): The psoralen molecule binds to pyrimidine bases

on opposite strands of the DNA double helix, forming an interstrand cross-link.

These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately

leading to apoptosis. This antiproliferative effect is the basis for PUVA's efficacy in

hyperproliferative skin disorders like psoriasis.
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A Non-Canonical Pathway: Interaction with Cell Surface
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More recent research has uncovered a DNA-independent mechanism of action for psoralens

involving cell surface signaling. Photoactivated psoralens have been shown to inhibit the

binding of Epidermal Growth Factor (EGF) to its receptor (EGFR).[10][11][12][13] This inhibition

is not due to direct competition for the binding site but rather an indirect mechanism that

involves the phosphorylation of the EGFR, leading to a decrease in its affinity for EGF and an

inhibition of its tyrosine kinase activity.[10][11] This disruption of growth factor signaling

contributes to the antiproliferative effects of PUVA.
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PUVA therapy has been successfully employed in the treatment of a variety of skin disorders.

Psoriasis
PUVA is a highly effective treatment for severe, recalcitrant psoriasis.[1][8]

Clinical Trial Data for PUVA in Psoriasis

Parameter Result

PASI 75 (75% improvement in Psoriasis Area

and Severity Index)

Achieved in 80.4% of patients in a large-scale

retrospective study.[14]

PASI 90 (90% improvement) Achieved in 44.1% of patients.[14]

Mean number of treatments to clearance Approximately 20 (range 15-25).[1]

Mean cumulative UVA dose for clearance

(European trials)
79-103 J/cm².[1]

Mean cumulative UVA dose for clearance (US

trial)
245 J/cm².[1]

Vitiligo
PUVA therapy can induce repigmentation in patients with vitiligo, although the response can be

variable.[1][3]

Clinical Trial Data for PUVA in Vitiligo

Parameter Result

Repigmentation Rate
50-75% in responsive patients, particularly on

the face and trunk.[15]

Number of Sessions Required
Often requires prolonged treatment of 100-200

sessions.[1]

Factors Influencing Response

Darker skinned individuals tend to respond

better. Lesions on the head, neck, and hairy

areas show the best response.[1]
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Cutaneous T-Cell Lymphoma (CTCL)
PUVA is an effective therapy for mycosis fungoides, the most common type of CTCL.[7]

Clinical Trial Data for PUVA in Cutaneous T-

Cell Lymphoma

Study Population Response Rate

37 patients with resistant CTCL (extracorporeal

photochemotherapy)

27 responded (73%), with an average 64%

decrease in cutaneous involvement.[16]

87 patients with early-stage mycosis fungoides

(PUVA + low-dose interferon-α)

Complete remission in 70 patients (80.5%),

overall response rate of 97.8%.[17]

66 patients with mycosis fungoides who

achieved complete remission with PUVA

33 (50%) remained in complete remission after

a median follow-up of 94 months.[18]

Experimental Protocols
Determination of Minimal Phototoxic Dose (MPD)
The MPD is the lowest dose of UVA that produces a faint, well-defined erythema 72-96 hours

after exposure to psoralen. It is a critical parameter for determining the initial UVA dose in

PUVA therapy.[1][19]

Protocol:

The patient ingests a standard dose of 8-MOP (e.g., 0.6 mg/kg).

After a specific time interval (typically 2 hours for oral psoralen), a template with several

small apertures (e.g., 1-2 cm squares) is placed on a non-sun-exposed area of the patient's

skin (e.g., the buttocks or lower back).[20][21]

Each aperture is exposed to a series of increasing UVA doses (e.g., 0.5, 1.0, 1.5, 2.0, 2.5

J/cm²).[1]

The area is examined at 72 and 96 hours post-irradiation.[19]

The MPD is the lowest UVA dose that produced a discernible erythema.
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The initial therapeutic UVA dose is typically a percentage of the MPD (e.g., 70%).[20]

Start

Patient ingests 8-MOP
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Workflow for Determining Minimal Phototoxic Dose (MPD)

Psoralen-DNA Cross-linking Assay (in vitro)
This assay is used to quantify the formation of psoralen-induced DNA interstrand cross-links.

Protocol:

Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., PBS).

Add the psoralen compound (e.g., 8-MOP or trimethylpsoralen) to the DNA solution and

incubate in the dark to allow for intercalation.[22][23]

Expose the solution to UVA light (typically 365 nm) for a defined period.[22][23]

Denature the DNA by heating (e.g., 80°C for 5 minutes).[9]

Analyze the DNA by agarose gel electrophoresis.[9]

Interpretation: Non-cross-linked DNA will denature into single strands and migrate faster

through the gel. Cross-linked DNA will remain double-stranded and migrate slower. The

intensity of the band corresponding to double-stranded DNA is proportional to the extent of

cross-linking.

Isolation and Characterization of Psoralens from
Natural Sources
The isolation and purification of psoralens from plant material is a key process in drug

development.

Example Protocol for Isolation of 8-Methoxypsoralen from Ammi majus fruits:

Extraction: The dried and powdered fruits of Ammi majus are subjected to extraction with a

suitable solvent, such as methanol, often using a Soxhlet apparatus.[24]

Fractionation: The crude extract is then subjected to column chromatography using a

stationary phase like silica gel. A gradient of solvents (e.g., hexane, ethyl acetate) is used to

separate the different components of the extract.
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Purification: Fractions containing the desired psoralen are identified by thin-layer

chromatography (TLC) and further purified by techniques such as preparative high-

performance liquid chromatography (HPLC).

Characterization: The purified compound is then characterized using a variety of

spectroscopic techniques to confirm its identity and purity:

UV-Visible Spectroscopy: To determine the absorption maxima. For 8-MOP, characteristic

peaks are observed at approximately 219, 249, and 300 nm.[25]

Infrared (IR) Spectroscopy: To identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The molecular ion peak for 8-MOP is at m/z 216.[25]

Regulatory Timeline and Future Directions
The therapeutic use of psoralens has been subject to regulatory approval to ensure patient

safety.
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Timeline of Psoralen-Related FDA Approvals

1972 Methotrexate approved for severe psoriasis.[26]

1982

Oral 8-methoxypsoralen (methoxsalen) in

combination with UVA radiation (PUVA)

approved for the treatment of severe,

recalcitrant psoriasis.[27]

1983
Cyclosporine approved for clinical use, later

used for psoriasis.[26]

1987
Extracorporeal photopheresis (a form of PUVA)

investigated for cutaneous T-cell lymphoma.[16]

2012

FDA approves an additional manufacturer of

methoxsalen, ensuring a steady supply for

PUVA therapy.[28][29]

The future of psoralen-based therapies may involve the development of new psoralen

derivatives with improved safety profiles and greater efficacy. Additionally, a deeper

understanding of the molecular pathways affected by psoralens could lead to the identification

of new therapeutic targets and combination therapies.

Conclusion
The story of psoralens is a remarkable journey from ancient folk medicine to modern

molecularly targeted therapy. For researchers and drug development professionals, the rich

history and well-defined mechanisms of action of psoralens offer a powerful platform for further

innovation. The continued exploration of their photochemical and photobiological properties

holds promise for the development of even more effective treatments for a range of debilitating

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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